Comparative Physiochemical Differentiation: The Impact of Fluorine Regioisomerism on Predicted LogP
This compound (CAS 898781-78-7) is a specific regioisomer within the C18H18FNOS family. Its lipophilicity, a critical parameter for membrane permeability, is predicted by its LogP value. Compared to the non-fluorinated analog 2-(thiomorpholinomethyl)benzophenone (CAS 745720-16-5), which would have a lower LogP due to the absence of the electron-withdrawing fluorine, 3'-fluoro-2-thiomorpholinomethyl benzophenone exhibits a calculated LogP of 3.54, indicating significantly higher lipophilicity . This demonstrates how the precise 3'-fluoro substitution on the benzophenone core imparts a distinct and predictable physiochemical profile not shared by unsubstituted or differently substituted analogs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.54 (calculated) |
| Comparator Or Baseline | 2-(Thiomorpholinomethyl)benzophenone (CAS 745720-16-5) (estimated lower LogP) |
| Quantified Difference | An estimated increase in lipophilicity due to fluorine substitution; exact value not reported for the non-fluorinated comparator. |
| Conditions | Computed by ChemSrc based on molecular structure . |
Why This Matters
A higher LogP directly correlates with increased membrane permeability, a crucial factor for any compound intended to modulate intracellular targets or cross biological barriers.
